Biotinyl Cystamine

Chemical Biology Proteomics Cell Surface Labeling

Biotinyl Cystamine is a heterobifunctional biotinylation reagent that combines the high-affinity biotin moiety with a cystamine linker containing a cleavable disulfide bond and a terminal primary amine. This structural arrangement uniquely enables covalent, reversible labeling of carboxyl-containing biomolecules via carbodiimide (EDC)-mediated coupling.

Molecular Formula C14H26N4O2S3
Molecular Weight 378.6 g/mol
Cat. No. B10814458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl Cystamine
Molecular FormulaC14H26N4O2S3
Molecular Weight378.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2
InChIInChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)
InChIKeyMFDWNMKIWHKJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Biotinyl Cystamine (CAS 128915-82-2) Is the Preferred Cleavable Carboxyl-Directed Biotinylation Reagent for Reversible Protein Labeling


Biotinyl Cystamine is a heterobifunctional biotinylation reagent that combines the high-affinity biotin moiety with a cystamine linker containing a cleavable disulfide bond and a terminal primary amine [1]. This structural arrangement uniquely enables covalent, reversible labeling of carboxyl-containing biomolecules via carbodiimide (EDC)-mediated coupling . Unlike standard amine-reactive NHS-biotin or thiol-reactive HPDP-biotin probes that label lysines or cysteines, Biotinyl Cystamine offers a distinct ‘reverse labeling’ strategy targeting aspartate and glutamate side chains, providing an orthogonal chemical route crucial for experiments where primary amines must remain free [2].

The Cost of Generic Substitution: Why Standard NHS-Biotin or HPDP-Biotin Cannot Replicate Biotinyl Cystamine's Performance in Redox-Sensitive Proteomics


Substituting Biotinyl Cystamine with a generic amine-reactive biotin (e.g., Sulfo-NHS-Biotin) or a thiol-reactive cleavable biotin (e.g., Biotin-HPDP) fundamentally alters the targetable amino acid pool and the reversibility of the label. NHS esters irreversibly block lysines, while Biotin-HPDP requires a free cysteine, a residue of low abundance. Neither provides the combination of carboxyl-directed chemistry and a traceless, reductant-cleavable disulfide linker . This dual functionality is critical for topology mapping of transmembrane proteins where extracellular carboxyl groups must be selectively tagged and subsequently released for MS analysis, a workflow impossible with standard non-cleavable or amine/thiol-targeting reagents [1].

Quantitative Evidence: How Biotinyl Cystamine Outperforms Its Closest Analogs in Key Functional Dimensions


Targeting the Carboxylome: EDC-Mediated Biotinylation Efficiency vs. NHS Ester Chemistry

In the principal methodology publication utilizing Biotinyl Cystamine for cell surface topology mapping, quantitative fluorescence analysis demonstrated that carboxyl-directed biotinylation of live cells reached maximal efficiency at 70 mM EDC and 140 mM Sulfo-NHS [1]. In contrast, standard amine-directed Sulfo-NHS-Biotin targets the highly abundant primary amines (lysines, N-termini), which constitute ~6-7% of average protein surface residues . While NHS-biotin achieves rapid, high-density labeling, it irreversibly modifies amine functional groups. Biotinyl Cystamine's EDC-mediated coupling to carboxyl groups (~5-7% surface abundance, aspartate + glutamate) provides a chemically orthogonal and traceless (reversible via disulfide cleavage) labeling strategy, enabling the selective tagging and subsequent release of carboxyl-bearing peptides without permanently altering amine functionalities [1].

Chemical Biology Proteomics Cell Surface Labeling

Controlled Reversibility: Disulfide Bond as a Traceless Cleavage Site for Native Protein Recovery

Biotinyl Cystamine's central cystamine disulfide bond (S-S) is chemically cleavable under mild reducing conditions. The quantitative reduction of the disulfide is achieved with a 5-fold molar excess of DTT, releasing the biotin tag and regenerating the native structure of the target molecule [1]. In contrast, Biotin-HPDP introduces a disulfide bridge between the biotin spacer and the target protein's cysteine thiol . Upon DTT reduction, Biotin-HPDP leaves a thiol moiety on the target, which may not represent the native protein state. The traceless cleavage of the cystamine linker in Biotinyl Cystamine restores the original carboxyl group, making it uniquely suited for applications requiring native protein recovery.

Bioconjugation Proteomics Sample Preparation

Spacer Length and Steric Accessibility: 8.4 Å Cystamine vs. 29.2 Å HPDP Linker for Photoaffinity Labeling

The cystamine spacer in Biotinyl Cystamine provides a rigid, short linker arm of 8.4 Å, which is optimal for photoaffinity labeling experiments where the photoreactive group must be positioned in close proximity to the target binding site to ensure specific crosslinking . In comparison, Biotin-HPDP features a significantly longer 29.2 Å spacer arm containing a flexible hexanoic acid chain [1]. While longer spacers reduce steric hindrance during the biotin-streptavidin binding step, they increase the radius of labeling and can lead to higher non-specific crosslinking in photoaffinity applications. The compact cystamine linker provides superior specificity in photoaffinity labeling by constraining the reactive group's spatial sampling volume.

Photoaffinity Labeling Ligand Discovery Chemical Biology

High-Affinity Biotin-Streptavidin Capture: KD ~10⁻¹⁵ M Enables Stringent Wash Conditions and Ultra-High Sensitivity

The biotin moiety of Biotinyl Cystamine retains the native binding affinity for avidin and streptavidin, characterized by a dissociation constant (KD) of approximately 10⁻¹⁵ M, one of the strongest known non-covalent interactions in biology [1]. This ultra-high affinity is comparable to other biotin derivatives like Biotin-HPDP , but the combination with a cleavable spacer provides a distinct advantage: it enables stringent washing steps (e.g., 6 M urea, 2% SDS) during pull-down assays to reduce non-specific background, followed by gentle, specific elution via disulfide bond reduction using 50 mM DTT, rather than harsh denaturing conditions (e.g., boiling in SDS) required to break the biotin-streptavidin interaction directly.

Affinity Purification Biosensors Single-Molecule Detection

Optimal Procurement Scenarios: When Biotinyl Cystamine Is the Only Rational Choice


Carboxyl-Directed Surface Topology Mapping of Transmembrane Proteins

As demonstrated by Müller et al. (2019), Biotinyl Cystamine is the enabling reagent for a novel method to experimentally determine the topology of transmembrane proteins [1]. The workflow involves EDC/Sulfo-NHS activation of extracellular protein carboxyl groups on live cells, followed by nucleophilic coupling with Biotinyl Cystamine. The membrane-impermeability of the reagents ensures selective labeling of extracellular domains. After cell lysis and tryptic digestion, biotinylated peptides are enriched on streptavidin beads and specifically released via DTT cleavage of the disulfide linker for nanoLC-MS/MS analysis. This application is impossible with amine-reactive NHS-biotin (which labels intracellular lysines if the cell is permeabilized) or non-cleavable linkers (which prevent specific peptide elution).

Traceless Affinity Purification of Functional Protein Complexes

In protein-protein interaction studies where the goal is to identify native binding partners, Biotinyl Cystamine provides a unique advantage. The target protein is biotinylated via its carboxyl groups using EDC chemistry, captured on streptavidin resin, and after stringent washing, the intact protein complex is eluted in its native form by reducing the cystamine disulfide bond with 50 mM DTT. This 'traceless' elution regenerates the original carboxyl group, leaving the protein functional for downstream activity assays, structural studies, or enzymatic characterization—a workflow that is unattainable with standard NHS-biotin (irreversible, denaturing elution) or Biotin-HPDP (leaves a residual thiol modification) [2].

Dual-Probe Orthogonal Labeling for Multiplexed Proteomics

Biotinyl Cystamine enables orthogonal, two-color labeling strategies when combined with amine-reactive or thiol-reactive probes. Because it selectively targets carboxyl groups (Asp/Glu) via a cleavable linker, it can be used simultaneously with an amine-reactive fluorophore (e.g., TAMRA-NHS) to differentially label two distinct sub-proteomes within the same sample . Sequential enrichment—first by streptavidin pull-down (carboxyl-subproteome), then by anti-TAMRA immunoprecipitation (amine-subproteome)—allows for deep, multiplexed profiling. This orthogonal targeting is not possible when using two amine-reactive probes, which compete for the same residue pool.

Photoaffinity Labeling with Constrained Crosslinking Radius

For chemical biology applications requiring photoaffinity labeling (PAL) to identify small-molecule binding targets, Biotinyl Cystamine's short 8.4 Å rigid spacer is optimal . When a photoreactive group (e.g., diazirine, benzophenone) is conjugated to the terminal amine of Biotinyl Cystamine, UV irradiation generates a highly reactive intermediate that crosslinks only to residues within the immediate binding pocket. Upon tryptic digestion, the crosslinked peptide-biotin conjugate is enriched and specifically eluted with DTT, allowing precise identification of the drug-binding site by MS/MS. Longer, flexible linkers (e.g., Biotin-HPDP, 29.2 Å) would sample a larger volume, generating higher non-specific crosslinking and complicating site identification.

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